Griselimycin MIC Against M. tuberculosis H37Rv Establishes Baseline for Comparative Studies
Griselimycin exhibits modest in vitro activity against *M. tuberculosis* H37Rv, with an MIC of 1-1.2 µg/mL in broth culture. However, its activity is significantly reduced in the intracellular environment of RAW 264.7 macrophages, where the MIC increases to 6.2 µg/mL . This stark reduction in potency within macrophages highlights a critical limitation of the parent compound and underscores why optimized analogs like CGM are necessary for in vivo applications [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1-1.2 µg/mL (broth); 6.2 µg/mL (macrophages) |
| Comparator Or Baseline | CGM (analog): 0.06 µg/mL (broth); 0.3 µg/mL (macrophages) |
| Quantified Difference | CGM is ~20-fold more potent in broth and ~20-fold more potent in macrophages |
| Conditions | *M. tuberculosis* H37Rv in liquid culture and RAW 264.7 macrophages |
Why This Matters
Establishes the baseline potency of griselimycin, providing a crucial reference point for evaluating the enhanced activity of synthetic analogs.
- [1] Working Group on New TB Drugs. Cyclopeptides. SATB-082 compound profile. View Source
